

Application Notes: XMD8-87 for the Study of Castration-Resistant Prostate Cancer

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Compound of Interest

Compound Name: XMD8-87

Cat. No.: B608692

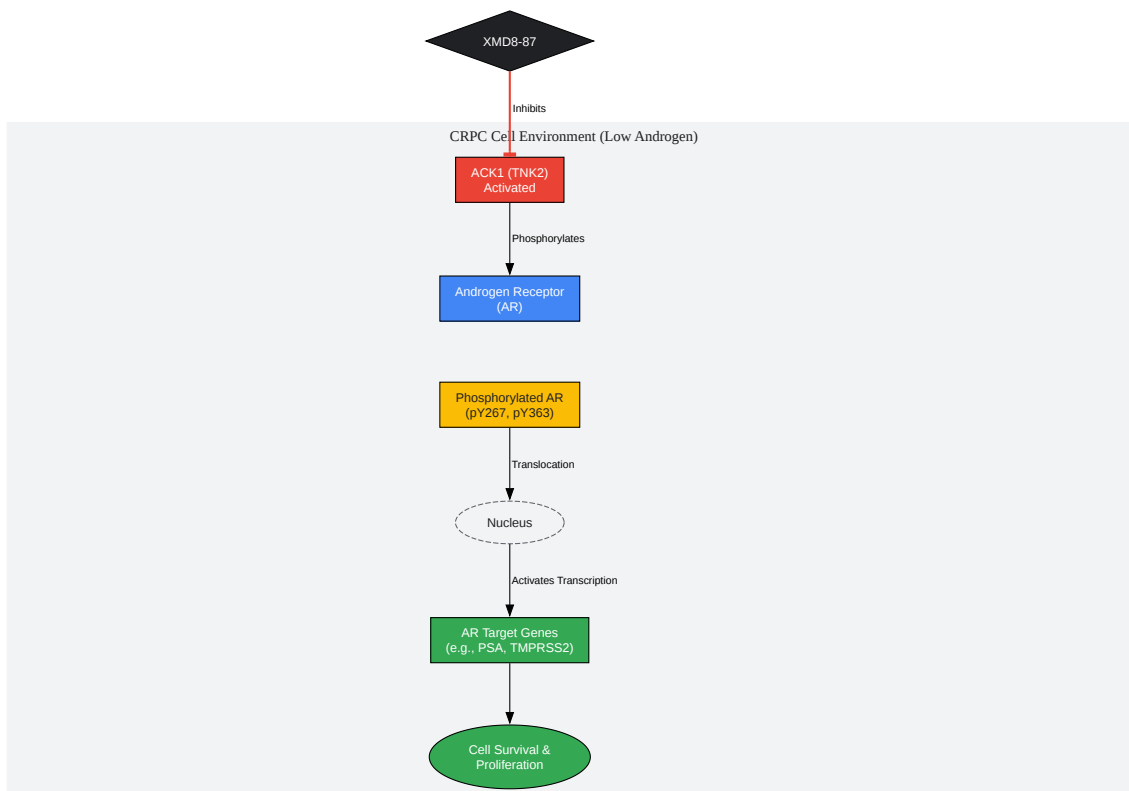
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Introduction

Castration-Resistant Prostate Cancer (CRPC) presents a significant clinical challenge as it progresses despite androgen deprivation therapy. A key mechanism underlying this resistance is the ligand-independent activation of the Androgen Receptor (AR). The non-receptor tyrosine kinase, Activated CDC42 kinase 1 (ACK1), also known as TNK2, has emerged as a critical driver in this process. In the low-androgen environment of CRPC, cancer cells exhibit an increased dependence on ACK1 signaling for survival.^[1] ACK1 can directly phosphorylate the AR at tyrosine residues (Tyr267 and Tyr363), leading to its activation and the transcription of target genes that promote tumor growth.^[1] **XMD8-87** is a potent and selective ATP-competitive inhibitor of ACK1/TNK2, making it an invaluable chemical probe for investigating the role of ACK1 in CRPC pathogenesis and evaluating it as a therapeutic target.^{[2][3][4]}

Mechanism of Action of **XMD8-87** in CRPC

XMD8-87 exerts its effects by directly inhibiting the kinase activity of ACK1. In CRPC cells, this inhibition blocks the phosphorylation of the Androgen Receptor, preventing its ligand-independent activation. This disrupts the downstream signaling cascade that promotes cell survival and proliferation, effectively targeting a key resistance mechanism.



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Caption: **XMD8-87** inhibits ACK1, blocking Androgen Receptor phosphorylation and downstream signaling in CRPC.

Quantitative Data Summary

XMD8-87 is a highly potent inhibitor of TNK2/ACK1 with excellent kinome selectivity. The following tables summarize its inhibitory activity against its primary target and key off-targets.

Table 1: Potency of **XMD8-87** against TNK2/ACK1

Target	Potency Metric	Value (nM)	Assay Type	Reference
TNK2 (ACK1)	Kd	15	Ambit Binding Assay	[4]
TNK2 (ACK1)	IC50	35.4	Invitrogen Kinase Assay	[4]
TNK2 (D163E)	IC50	38	Cellular Assay	[3]
TNK2 (R806Q)	IC50	113	Cellular Assay	[3]

Table 2: Selectivity Profile of **XMD8-87** (Off-Target Kinases)

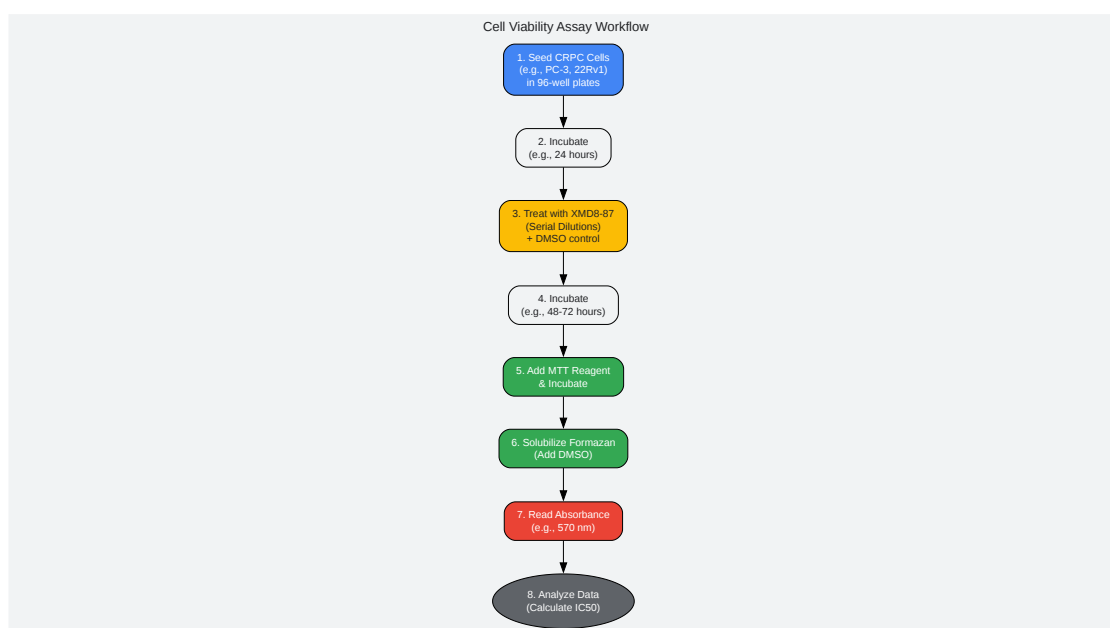
Off-Target	Potency Metric	Value (nM)	Assay Type	Reference
BRK	Kd	37	Ambit Binding Assay	[2][4]
BRK	IC50	47	Invitrogen Kinase Assay	[2][4]
FRK	Kd	96	Ambit Binding Assay	[2][4]
TNK1	Kd	110	Ambit Binding Assay	[2][4]
GAK	Kd	270	Ambit Binding Assay	[2][4]
DCAMKL1	Kd	280	Ambit Binding Assay	[2][4]
CSF1R	Kd	330	Ambit Binding Assay	[2][4]
CSF1R	IC50	428	Invitrogen Kinase Assay	[2][4]

Experimental Protocols

Here we provide detailed protocols for foundational experiments using **XMD8-87** to investigate CRPC.

Protocol 1: Cell Viability/Proliferation Assay

This protocol determines the effect of **XMD8-87** on the viability and proliferation of CRPC cell lines (e.g., PC-3, DU145, 22Rv1). An MTT or similar colorimetric assay is commonly used.



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Caption: Workflow for assessing CRPC cell viability after treatment with **XMD8-87**.

Methodology:

- Cell Seeding: Seed prostate cancer cells (e.g., PC-3, DU145) into 96-well plates at a density of 3×10^4 to 5×10^4 cells/well and allow them to adhere for 8-24 hours at 37°C.[5]
- Compound Preparation: Prepare a stock solution of **XMD8-87** in fresh DMSO.[3] Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., from 10 μ M down to 1 nM). Include a DMSO-only vehicle control.

- Treatment: Remove the old medium from the cells and add 100 μ L of the medium containing the various concentrations of **XMD8-87** or the DMSO control.
- Incubation: Incubate the plates for 48 to 72 hours at 37°C.[5]
- MTT Assay:
 - Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
 - Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate gently for 5-10 minutes.
- Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the viability data against the log of the drug concentration and fitting to a dose-response curve.

Protocol 2: Western Blot for ACK1 Phosphorylation

This protocol is designed to confirm the target engagement of **XMD8-87** by measuring the inhibition of ACK1 auto-phosphorylation in cells.

Methodology:

- Cell Culture and Treatment:
 - Plate CRPC cells (or 293T cells overexpressing TNK2) in 6-well plates at a density that will result in 80-90% confluency after 48 hours.[3]
 - Treat the cells with serial dilutions of **XMD8-87** (e.g., 5 μ M down to 10 nM) and a DMSO vehicle control for 6 hours at 37°C.[3]
- Protein Extraction:

- Aspirate the media and wash the cells once with ice-cold PBS.
- Add 300 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[\[3\]](#)
- Incubate on ice for 10 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.[\[3\]](#)
- Transfer the supernatant (protein lysate) to a new tube.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Sample Preparation:
 - Normalize the protein concentration for all samples with lysis buffer.
 - Add SDS-PAGE loading buffer (e.g., Laemmli buffer) to the lysates and boil at 95-100°C for 5-10 minutes.[\[3\]](#)
- SDS-PAGE and Transfer:
 - Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
 - Run the gel to separate proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against phospho-TNK2/ACK1 (e.g., pY284) overnight at 4°C.
 - Wash the membrane three times with TBST.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
 - To confirm equal protein loading, strip the membrane and re-probe with an antibody for total TNK2/ACK1 and/or a loading control like GAPDH or β -actin.[1]
 - Quantify band intensity to determine the degree of phosphorylation inhibition at each **XMD8-87** concentration.

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